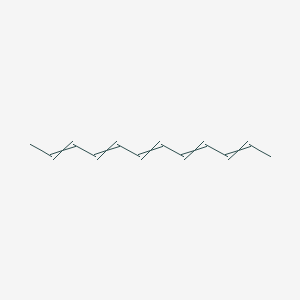
Dodeca-2,4,6,8,10-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-2,4,6,8,10-pentaene: is an organic compound with the molecular formula C12H16 . It is a linear polyene, characterized by alternating double and single bonds along a carbon chain. This compound is notable for its conjugated system of π-electrons, which imparts unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,4,6,8,10-pentaene typically involves the coupling of smaller alkenes or the dehydrohalogenation of halogenated precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize transition metal catalysts to facilitate the coupling of smaller alkene units under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Dodeca-2,4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound results in the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens (e.g., Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
Dodeca-2,4,6,8,10-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and electron delocalization.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism by which dodeca-2,4,6,8,10-pentaene exerts its effects involves the interaction of its conjugated π-electrons with various molecular targets. These interactions can lead to changes in electronic structure and reactivity, influencing the compound’s behavior in chemical reactions. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
- Deca-2,4,6,8-tetraene
- Tetradeca-2,4,6,8,10,12-hexaene
- Hexadeca-2,4,6,8,10,12,14-heptaene
Comparison: Dodeca-2,4,6,8,10-pentaene is unique due to its specific chain length and the number of conjugated double bonds. Compared to deca-2,4,6,8-tetraene, it has an additional double bond, which enhances its conjugation and potentially its reactivity. Tetradeca-2,4,6,8,10,12-hexaene and hexadeca-2,4,6,8,10,12,14-heptaene have longer chains and more double bonds, which can further influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
2423-78-1 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
dodeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H16/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H,1-2H3 |
InChI-Schlüssel |
XNHIPSAGFRNPDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC=CC=CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
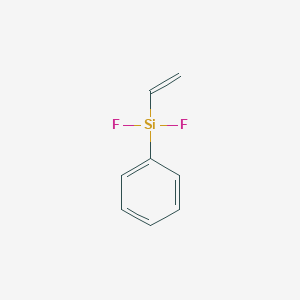
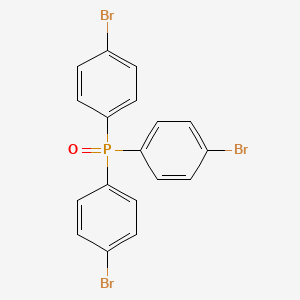
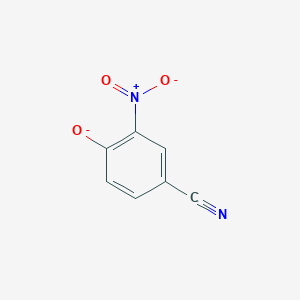
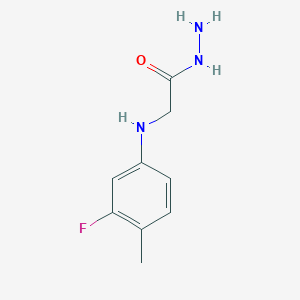
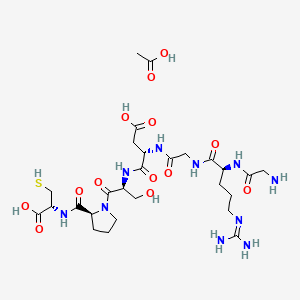
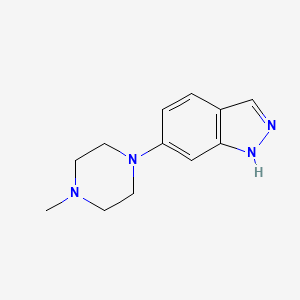
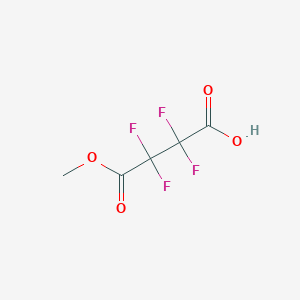
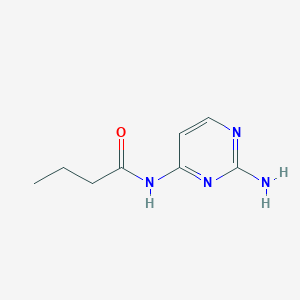
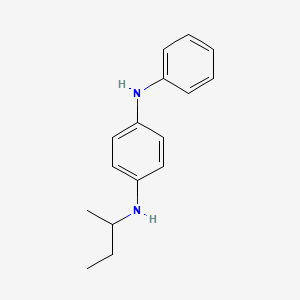
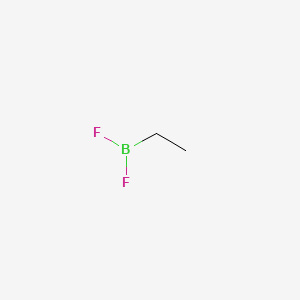
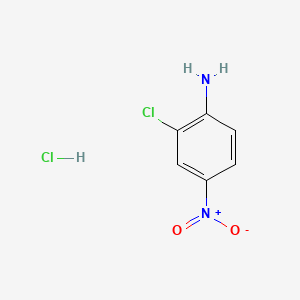

![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
